molecular formula C12H12N2O2 B13514455 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid

Katalognummer: B13514455
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: GPVXHUVJULQHPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cyclobutyl group and a carboxylic acid functional group

Vorbereitungsmethoden

The synthesis of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimized reaction conditions such as temperature, pressure, and solvent choice .

Analyse Chemischer Reaktionen

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzimidazole core is known to interact with biological macromolecules, influencing pathways related to cell growth, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

1-cyclobutylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16)

InChI-Schlüssel

GPVXHUVJULQHPN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.